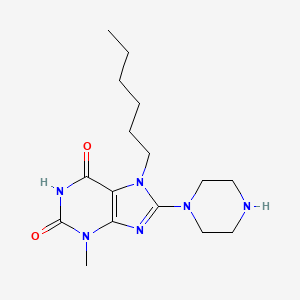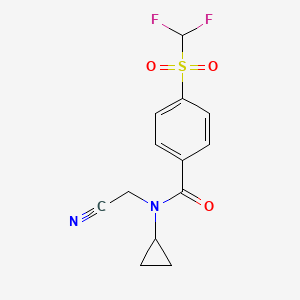
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastric H+/K(+)-ATPase Inhibitors
- Benzimidazole derivatives, such as 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles, have been identified as potent inhibitors of gastric H+/K(+)-ATPase, suggesting their utility in treating conditions like gastric acid secretion disorders. These compounds' effectiveness is attributed to specific structural features, such as lipophilic alkoxy, benzyloxy, and phenoxy substituents, indicating a potential area of application for structurally similar compounds like 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole in gastrointestinal pharmacology (Weidmann et al., 1992).
Antimicrobial Activity
- Synthesized benzimidazole derivatives have shown significant antimicrobial activity, offering insights into their potential use in developing new antimicrobial agents. The structural variety within benzimidazole compounds, including modifications like those found in this compound, underlines their versatility and potential in addressing microbial resistance (Salahuddin et al., 2017).
Antifungal Applications
- Alkylated phenol and methoxytoluene derivatives have been effectively converted into antifungal 1,4-benzoquinones, showcasing the potential of methoxy-substituted benzimidazole derivatives in developing new antifungal agents. This highlights another avenue where compounds like this compound could be explored for their efficacy against fungal infections (Bernini et al., 2006).
Anticancer Potential
- Imidazole derivatives have demonstrated anticancer potential by inducing apoptosis and cellular senescence in cancer cells. This suggests the significance of exploring benzimidazole derivatives, such as this compound, for their anticancer properties and mechanisms of action, offering a promising research direction in oncology (Sharma et al., 2014).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their effectiveness in inhibiting the corrosion of metals, which indicates the potential for these compounds to be used in industrial applications, such as in coatings or as additives in materials to prevent corrosion. The structural attributes contributing to their inhibitory action can guide the development of new corrosion inhibitors based on this compound (Khaled, 2003).
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBOCAEOAAIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)


![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)

![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)
